Punicalagin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

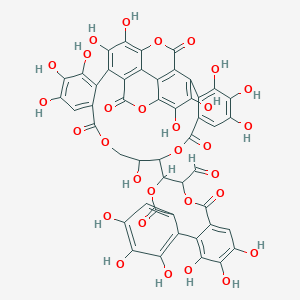

Punicalagin is a polyphenolic compound predominantly found in pomegranates (Punica granatum). It is an ellagitannin, a type of hydrolyzable tannin, and exists in two isomeric forms: alpha and beta. This compound is known for its potent antioxidant, anti-inflammatory, and anti-cancer properties .

Mechanism of Action

Target of Action

Punicalagin, a known polyphenol, has been found to target a variety of cells and molecules. It has significant antioxidant, anti-inflammatory, anti-viral, anti-proliferative, and anti-cancer properties . It has been shown to target neurologic conditions like seizures, depression, stress, Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . In addition, it has been found to target cells involved in atherosclerosis and diabetes mellitus . It has also shown affinity for the predicted druggable active site on the SARS-CoV-2 protein target .

Mode of Action

This compound interacts with its targets in various ways. It has been found to reduce neuroinflammation and improve learning and memory deficits in the in-vivo D-galactose-induced brain aging model, as evidenced by the decline in microglial activation and astrocytosis . It enhances AMP-activated kinase (AMPK) and the mitochondrial Krebs cycle to exert neuroprotective action . In the context of bacterial infections, this compound has been found to disrupt the envelope integrity of bacteria, induce a decrease in intracellular ATP and pH, and damage the cytoplasmic membrane .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. It regulates signaling pathways in inflammation-associated chronic diseases, including NF-κB, MAPK, IL-6/JAK/STAT3, and PI3K/Akt/mTOR signaling pathways . It also enhances AMP-activated kinase (AMPK) and the mitochondrial Krebs cycle .

Pharmacokinetics

It is known that this compound is water-soluble and hydrolyzes into smaller phenolic compounds, such as ellagic acid . It has been found to inhibit Sortase A activity with a very low half maximal inhibitory concentration (IC 50) value of 4.23 μg/mL, and it is a reversible inhibitor of Sortase A .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to reduce neuroinflammation and improve learning and memory deficits . It also disrupts the envelope integrity of bacteria, induces a decrease in intracellular ATP and pH, and damages the cytoplasmic membrane . In addition, it has been found to have a significant hypoglycemic effect and a protective effect on diabetes mellitus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it has been found to act as a concentration-dependent sensitizing agent for antimicrobials against Enterobacteriaceae . More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Punicalagin has been shown to interact with proteins such as PDIA1 and PDIA3. It binds to these proteins with similar affinity, but the inhibition efficacy on protein reductase activity is higher for PDIA3 .

Cellular Effects

This compound has a multifaceted role in cellular processes. It has been shown to have neuroprotective effects, and it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to PDIA1 and PDIA3, inhibiting their protein reductase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Punicalagin can be synthesized through various methods, including the extraction from natural sources such as pomegranate peel. One common method involves the use of high-pressure microjet micronizing processes. The pomegranate rind is pulverized and mixed with pure water, followed by high-speed shearing and emulsification. The mixture is then processed using high-pressure microjet ultra-micro grinding equipment .

Industrial Production Methods

In industrial settings, this compound is often extracted from pomegranate peel using solvents such as methanol or ethanol. The extraction process involves drying and milling the pomegranate peel, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Punicalagin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form ellagic acid, a compound with significant antioxidant properties.

Hydrolysis: This compound hydrolyzes into smaller phenolic compounds, such as ellagic acid, under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

Scientific Research Applications

Punicalagin has a wide range of scientific research applications:

Chemistry: Used as a natural antioxidant in various chemical formulations.

Biology: Studied for its role in modulating signaling pathways involved in inflammation and oxidative stress.

Medicine: Investigated for its potential therapeutic effects in treating chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders

Industry: Utilized in the food industry as a natural preservative due to its antimicrobial properties.

Comparison with Similar Compounds

Punicalagin is often compared with other ellagitannins and polyphenolic compounds:

Ellagic Acid: A major metabolite of this compound with similar antioxidant and anti-inflammatory properties.

Castalagin: Another ellagitannin found in Terminalia ferdinandiana, with comparable antioxidant activities.

Urolithins: Metabolites of this compound with potential health benefits, including anti-cancer and anti-inflammatory effects.

This compound stands out due to its high solubility in water and its ability to hydrolyze into multiple bioactive compounds, making it a versatile and potent natural product .

Biological Activity

Punicalagin, a hydrolyzable tannin predominantly found in pomegranate (Punica granatum), has garnered significant attention due to its diverse biological activities. This article delves into the various biological effects of this compound, including its antimicrobial, antioxidant, antiproliferative, and hepatoprotective properties, supported by recent research findings and case studies.

1. Antimicrobial Activity

Recent studies have highlighted this compound's potent antimicrobial properties against various bacterial strains. For instance, a study demonstrated that this compound effectively inhibited the growth of Vibrio parahaemolyticus, a significant pathogen in seafood, by disrupting membrane integrity and energy metabolism.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Vibrio parahaemolyticus | 1.25 mg/mL | Disruption of membrane integrity and ATP depletion |

| Staphylococcus aureus | 0.5 mg/mL | Membrane depolarization and intracellular leakage |

| Salmonella typhimurium | 0.75 mg/mL | Inhibition of cell wall synthesis |

The study indicated that this compound treatment led to a significant reduction in intracellular ATP levels and pH, affecting the overall metabolic processes within the bacteria . Electron microscopy revealed structural damage to bacterial cells after exposure to this compound, further supporting its antimicrobial potential.

2. Antioxidant Properties

This compound is recognized for its strong antioxidant activity, which contributes to its ability to scavenge free radicals and reduce oxidative stress. Research has shown that this compound can enhance the antioxidant enzyme activities in various cellular models.

Case Study: Antioxidant Effects in Human Cells

In a controlled study involving human fibroblast cells, treatment with this compound resulted in:

- Increased Superoxide Dismutase (SOD) Activity : A 35% increase compared to control.

- Enhanced Catalase Activity : A 40% increase observed post-treatment.

- Reduction in Lipid Peroxidation : Decreased malondialdehyde (MDA) levels by approximately 50%.

These findings suggest that this compound may play a protective role against oxidative damage in human cells, potentially reducing the risk of chronic diseases associated with oxidative stress .

3. Antiproliferative Effects

This compound has been investigated for its potential antiproliferative effects on cancer cells. Studies indicate that it can induce apoptosis (programmed cell death) in various cancer cell lines.

Table 2: Antiproliferative Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 20 | Inhibition of PI3K/Akt signaling pathway |

Research has shown that this compound can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

4. Hepatoprotective Effects

This compound also exhibits hepatoprotective properties, which have been demonstrated in animal models subjected to liver injury.

Case Study: Hepatoprotection in Animal Models

In a study using rats with induced liver damage:

- Liver Enzyme Levels : Treatment with this compound significantly reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) by up to 60%.

- Histopathological Analysis : Liver tissues showed reduced necrosis and inflammation compared to untreated controls.

These results indicate that this compound may protect against liver damage by modulating inflammatory responses and oxidative stress .

Properties

CAS No. |

65995-63-3 |

|---|---|

Molecular Formula |

C48H28O30 |

Molecular Weight |

1084.7 g/mol |

IUPAC Name |

6,7,8,11,12,23,24,27,28,29,37,43,44,45,48,49,50-heptadecahydroxy-2,14,21,33,36,39,54-heptaoxaundecacyclo[33.20.0.04,9.010,19.013,18.016,25.017,22.026,31.038,55.041,46.047,52]pentapentaconta-4,6,8,10,12,16,18,22,24,26,28,30,41,43,45,47,49,51-octadecaene-3,15,20,32,40,53-hexone |

InChI |

InChI=1S/C48H28O30/c49-10-1-6-17(31(59)27(10)55)19-23-21-22-24(47(70)76-38(21)35(63)33(19)61)20(34(62)36(64)39(22)75-46(23)69)18-9(4-13(52)28(56)32(18)60)43(66)74-37-14(5-72-42(6)65)73-48(71)41-40(37)77-44(67)7-2-11(50)25(53)29(57)15(7)16-8(45(68)78-41)3-12(51)26(54)30(16)58/h1-4,14,37,40-41,48-64,71H,5H2 |

InChI Key |

ZJVUMAFASBFUBG-UHFFFAOYSA-N |

SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C4C5=C3C(=O)OC6=C(C(=C(C7=C(C(=C(C=C7C(=O)O1)O)O)O)C(=C56)C(=O)O4)O)O)O)O)O)O)O)C8C(OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)C=O)O |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H]([C@H](O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O |

Appearance |

Assay:≥95% mixture of anomersA crystalline solid |

Color/Form |

Yellow powder |

physical_description |

Solid |

shelf_life |

Stable under recommended storage conditions. |

solubility |

In methanol, 5 mg/mL, clear |

Synonyms |

Cyclic 4,6-[2,2’-(5,10-Dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1,6-diyl)bis[3,4,5-trihydroxybenzoate]] cyclic 2,3-(4,4’,5,5’,6,6’-hexahydroxy[1,1’-biphenyl]-2,2’-dicarboxylate), [2(S),4(S,S)]-_x000B_2,20,1,23-(Epoxy[2] |

vapor_pressure |

3.47X10-61 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.